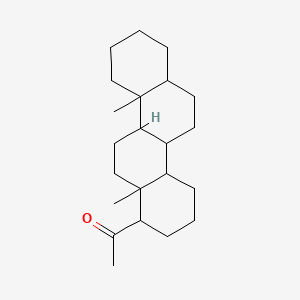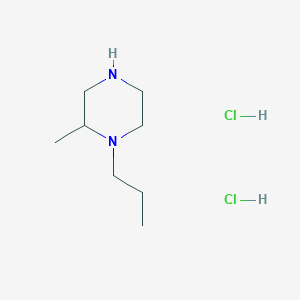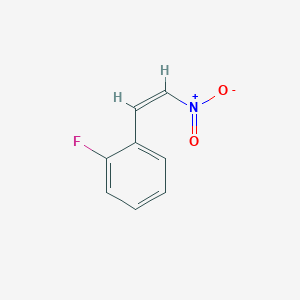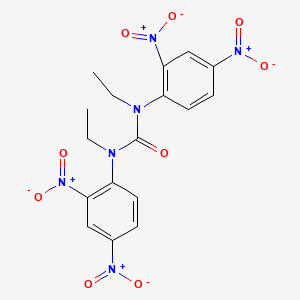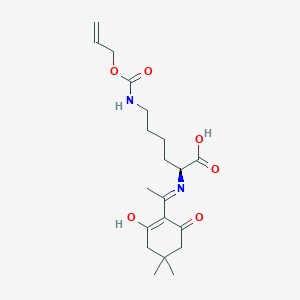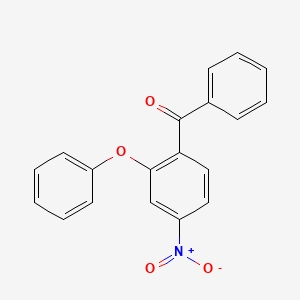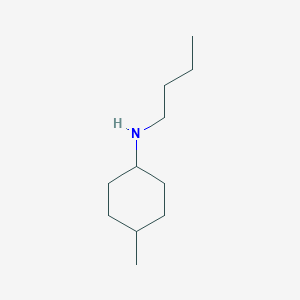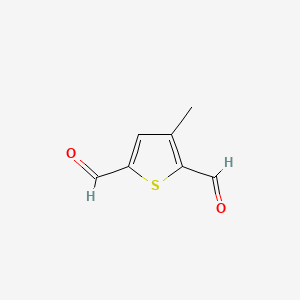
3-Methylthiophene-2,5-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylthiophene-2,5-dicarbaldehyde is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two aldehyde groups at the 2 and 5 positions and a methyl group at the 3 position on the thiophene ring. It is used in various chemical syntheses and has applications in material science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthiophene-2,5-dicarbaldehyde can be achieved through several methods. One common approach involves the formylation of 3-methylthiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride and dimethylformamide to introduce the aldehyde groups at the 2 and 5 positions of the thiophene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale formylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-Methylthiophene-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 4 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 3-Methylthiophene-2,5-dicarboxylic acid.
Reduction: 3-Methylthiophene-2,5-dimethanol.
Substitution: 4-Bromo-3-methylthiophene-2,5-dicarbaldehyde.
科学研究应用
3-Methylthiophene-2,5-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules with potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of 3-Methylthiophene-2,5-dicarbaldehyde in various applications depends on its chemical reactivity. In organic electronics, its conjugated system allows for efficient charge transport, making it suitable for use in semiconductors. In biological systems, its aldehyde groups can form covalent bonds with nucleophiles, potentially leading to biological activity.
相似化合物的比较
Similar Compounds
Thiophene-2,5-dicarbaldehyde: Lacks the methyl group at the 3 position, which can affect its reactivity and applications.
3-Methylthiophene-2-carbaldehyde: Contains only one aldehyde group, leading to different chemical properties and uses.
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde: A fused thiophene derivative with different electronic properties.
Uniqueness
3-Methylthiophene-2,5-dicarbaldehyde is unique due to the presence of both aldehyde groups and a methyl group on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various organic compounds.
属性
分子式 |
C7H6O2S |
|---|---|
分子量 |
154.19 g/mol |
IUPAC 名称 |
3-methylthiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6O2S/c1-5-2-6(3-8)10-7(5)4-9/h2-4H,1H3 |
InChI 键 |
WBVCQALKLCLJMI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



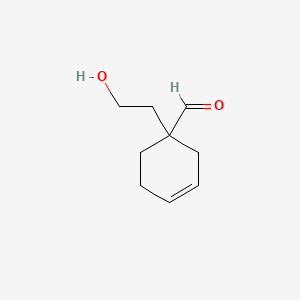


![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)
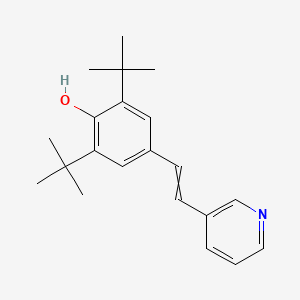
![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)
